molecular formula C8H8N4O2 B1431488 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1639115-99-3

3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1431488
Key on ui cas rn: 1639115-99-3
M. Wt: 192.17 g/mol
InChI Key: GKMNUWYJEWYKIS-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

A suspension of 3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (Step 67.3) (14.1 g, 71.9 mmol) and 10% Pd/C (2.75 g, 25.9 mmol) in MeOH (300 mL) was shaken for 5 h under 4 bar hydrogen atmosphere at RT. Further 10% Pd/C was added and the reaction mixture was shaken another 1 hh under hydrogen atmosphere. The mixture was filtered through Celite. The pad of Celite was washed with MeOH and the resulting filtrate was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (hexane/(CH2Cl2-MeOH 19:1) 50-100% (CH2Cl2-MeOH 19:1)) to afford the title product as yellow solid. tR: 0.29 min (LC-MS 2); ESI-MS: 163 [M+H]+ (LC-MS 2); TLC (CH2Cl2-MeOH 9:1) Rf=0.26; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.43 (s, 3H) 2.54 (s, 3H) 5.05 (br. s, 2H) 6.75 (br. s, 1H) 7.18 (br. s, 1H).
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]2[CH:7]=[C:8]([N+:12]([O-])=O)[CH:9]=[C:10]([CH3:11])[C:5]2=[N:4][N:3]=1.[H][H]>CO.[Pd]>[CH3:1][C:2]1[N:6]2[CH:7]=[C:8]([NH2:12])[CH:9]=[C:10]([CH3:11])[C:5]2=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
CC1=NN=C2N1C=C(C=C2C)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
2.75 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was shaken another 1 hh under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
The pad of Celite was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (hexane/(CH2Cl2-MeOH 19:1) 50-100% (CH2Cl2-MeOH 19:1))

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C2N1C=C(C=C2C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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